molecular formula C19H22N4O3 B2928148 N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021092-51-2

N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2928148
CAS No.: 1021092-51-2
M. Wt: 354.41
InChI Key: NACBSRFHOVDPEK-UHFFFAOYSA-N
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Description

N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a 7-propyl substituent, 1,3-dimethyl groups, and an N-benzyl carboxamide moiety at position 6.

Synthetic routes for analogous compounds involve reacting α-bromomethylketones with 2,6-diamino-4-oxopyrimidine in dimethylformamide (DMF), yielding regiospecific 6-substituted derivatives . Modifications at the 7-position (e.g., propyl, methoxypropyl) are achieved via alkylation or substitution reactions, as demonstrated in related syntheses .

Properties

IUPAC Name

N-benzyl-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-4-10-23-15(16(24)20-12-13-8-6-5-7-9-13)11-14-17(23)21(2)19(26)22(3)18(14)25/h5-9,11H,4,10,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACBSRFHOVDPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would likely include purification steps such as recrystallization or chromatography to achieve the required purity levels. Safety measures and environmental considerations are also critical in the industrial production of such compounds.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its unique structure allows it to bind to specific receptors or enzymes, making it useful in the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in chemical manufacturing.

Mechanism of Action

The mechanism by which N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Substituent Variations at Position 7

  • Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylate () : The 3-methoxypropyl substituent introduces polarity, while the methyl ester at position 6 reduces bioavailability compared to the carboxamide group .
  • 7-(Furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-pyrrolo[2,3-d]pyrimidine-6-carboxamide () : The furan-2-ylmethyl group at position 7 and phenethyl carboxamide may confer distinct electronic and steric effects, influencing receptor interactions .

Carboxamide Modifications

  • Target Compound : The N-benzyl carboxamide provides a hydrophobic aromatic group, favoring interactions with aromatic residues in binding pockets.
  • N-Phenethyl Analogues () : Substituting benzyl with phenethyl extends the alkyl chain, increasing flexibility and altering binding kinetics .

Core Structure Variations

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₁H₂₄N₄O₃ 380.45 7-propyl, N-benzyl carboxamide High lipophilicity
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-pyrrolo[2,3-d]pyrimidine-6-carboxylate C₁₅H₁₉N₃O₅ 321.33 7-(3-methoxypropyl), methyl ester Enhanced polarity, reduced stability
7-(Furan-2-ylmethyl)-N-phenethyl analog C₂₅H₂₅N₄O₄ 451.49 7-furan-2-ylmethyl, N-phenethyl Increased steric bulk
Pyrrolo[3,2-d]pyrimidine derivative () C₂₁H₁₆Cl₂N₄O₃ 443.30 Chlorophenyl, chloro-methylphenyl Altered core geometry

Research Findings and Implications

  • Synthetic Flexibility : The pyrrolo[2,3-d]pyrimidine core allows modular substitutions, enabling optimization of pharmacokinetic properties .
  • Impact of 7-Substituents : Propyl and methoxypropyl groups balance lipophilicity and solubility, whereas furan-2-ylmethyl may introduce metabolic liabilities due to oxidative susceptibility .
  • Carboxamide Variations : N-Benzyl groups enhance target affinity in hydrophobic environments, while phenethyl derivatives may improve selectivity .
  • Core Modifications : Pyrrolo[3,2-d]pyrimidines () exhibit distinct binding profiles, underscoring the importance of ring fusion positions .

Biological Activity

N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H28N4O5
Molecular Weight 440.5 g/mol
CAS Number 1021092-48-7

Research indicates that the compound exhibits various biological activities through multiple mechanisms. It has shown potential as an anticonvulsant , with studies demonstrating its efficacy in animal models of seizures. For instance, derivatives of N-benzyl compounds have been reported to have significant anticonvulsant effects with effective doses lower than traditional treatments like phenobarbital .

Biological Activities

  • Anticonvulsant Activity :
    • N-benzyl derivatives have been linked to potent anticonvulsant properties. In a study involving maximal electroshock seizure (MES) models, certain derivatives demonstrated superior efficacy compared to established anticonvulsants .
  • Anticancer Activity :
    • The compound has shown promise in anticancer applications. Studies on related pyrrolo[2,3-d]pyrimidine derivatives revealed significant antiproliferative effects against various human cancer cell lines. For example, specific derivatives exhibited activity against drug-resistant cancer cells .
  • Antibacterial Activity :
    • Research indicates that N-benzyl compounds possess antibacterial properties. They have been tested against strains such as methicillin-resistant Staphylococcus aureus (MRSA), showing notable effectiveness in inhibiting bacterial growth .

Case Studies and Research Findings

Several studies have documented the biological activities of N-benzyl derivatives:

  • Study on Anticonvulsants : A recent investigation highlighted that primary amino acid derivatives with a benzyl group displayed pronounced anticonvulsant activity in animal models (ED50 = 13-21 mg/kg) that exceeded those of traditional drugs like phenobarbital (ED50 = 22 mg/kg) .
  • Anticancer Screening : A series of novel N-benzyl amides derived from salinomycin were synthesized and screened for their anticancer activity against various human cancer cell lines. The results indicated that these compounds exhibited potent activity against both drug-sensitive and drug-resistant cell lines .

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